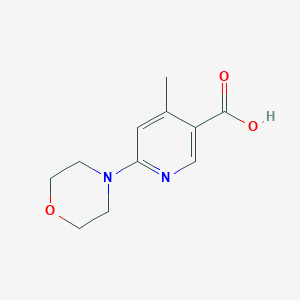
2-Chloro-4,5-dimethyl-6-(tetrahydro-2H-pyran-4-yl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,5-dimethyl-6-(tetrahydro-2H-pyran-4-yl)nicotinonitrile is a complex organic compound that features a nicotinonitrile core substituted with a chloro group, two methyl groups, and a tetrahydro-2H-pyran-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-dimethyl-6-(tetrahydro-2H-pyran-4-yl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the nicotinonitrile core and introduce the chloro and methyl groups through a series of substitution reactions. The tetrahydro-2H-pyran-4-yl group can be introduced via a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4,5-dimethyl-6-(tetrahydro-2H-pyran-4-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, potentially leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized nicotinonitrile derivatives.
Applications De Recherche Scientifique
2-Chloro-4,5-dimethyl-6-(tetrahydro-2H-pyran-4-yl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism by which 2-Chloro-4,5-dimethyl-6-(tetrahydro-2H-pyran-4-yl)nicotinonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A simpler compound with a similar tetrahydropyran ring structure.
Nicotinonitrile: The core structure of the compound, which can be modified to produce various derivatives.
Chloromethylpyridines: Compounds with similar chloro and methyl substitutions on a pyridine ring.
Uniqueness
2-Chloro-4,5-dimethyl-6-(tetrahydro-2H-pyran-4-yl)nicotinonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties not found in simpler or less substituted analogs
Propriétés
Formule moléculaire |
C13H15ClN2O |
|---|---|
Poids moléculaire |
250.72 g/mol |
Nom IUPAC |
2-chloro-4,5-dimethyl-6-(oxan-4-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H15ClN2O/c1-8-9(2)12(10-3-5-17-6-4-10)16-13(14)11(8)7-15/h10H,3-6H2,1-2H3 |
Clé InChI |
AWYPTSWNMJGWIT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=C1C#N)Cl)C2CCOCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


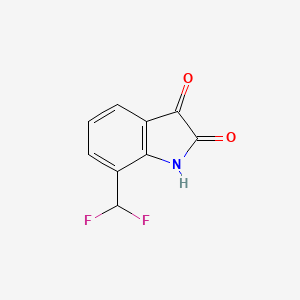

![(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11801249.png)
![(4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11801261.png)
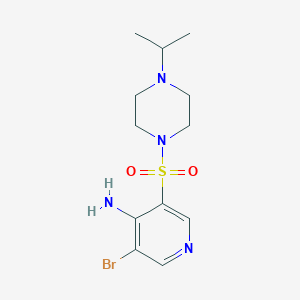
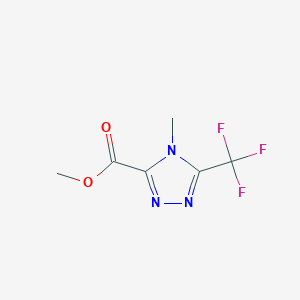

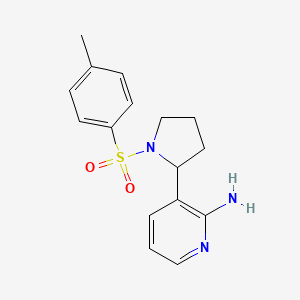

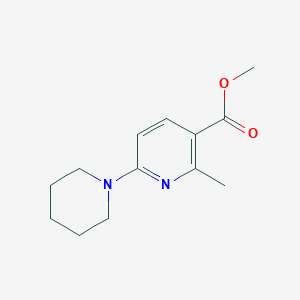
![(3-Aminobenzo[b]thiophen-2-yl)methanol](/img/structure/B11801317.png)


